molecular formula C15H13IN2O3 B1393134 7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1186310-81-5

7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B1393134
M. Wt: 396.18 g/mol
InChI Key: WWDPKQHIQKMFLJ-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyrido[2,3-b][1,4]oxazin-2(3H)-one, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This particular compound has been substituted with an iodo group at the 7th position and a 4-methoxybenzyl group at the 1st position.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[2,3-b][1,4]oxazin-2(3H)-one ring, followed by the introduction of the iodo and 4-methoxybenzyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodo and 4-methoxybenzyl groups would likely have a significant impact on the compound’s physical and chemical properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the iodo and 4-methoxybenzyl groups. For example, the iodo group might make the compound susceptible to substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would be influenced by the structure of the compound, including the presence and position of the iodo and 4-methoxybenzyl groups.


Scientific Research Applications

Synthesis and Reactivity

"7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one" is a compound that falls into the broader category of hydroxycoumarins and oxazine derivatives, substances recognized for their significant roles in synthetic organic chemistry. Specifically, compounds like 3-hydroxycoumarin, which share structural similarities with the chemical , have been extensively utilized as precursor molecules in diverse industries such as pharmaceuticals, perfumery, and agrochemicals. The reactivity of such compounds has led to the synthesis of numerous heterocyclic compounds, a category that includes various oxazine derivatives (Yoda, 2020; Sainsbury, 1991).

Biological Properties and Applications

The compound's structural components, like the methoxybenzyl group, have been identified in natural products exhibiting significant biological activities. For instance, p-methoxybenzyl alcohol, a structurally similar component, has been isolated from marine organisms and shown to possess substantial antimalarial activity. This highlights the potential of such structures in the development of therapeutic agents (Wright et al., 1996).

Furthermore, the compound's relation to benzophenones, particularly in the context of hydroxy-4-methoxybenzophenone, has raised concerns about environmental and reproductive toxicity, emphasizing the need for careful consideration in their application and disposal (Ghazipura et al., 2017; Schneider & Lim, 2019).

Analytical and Environmental Applications

Given its chemical structure, the compound might share properties with other benzophenone derivatives or methoxybenzyl compounds, which have been extensively studied for their analytical and environmental applications. For instance, these compounds have been evaluated for their antioxidant activity, an area of research crucial in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Moreover, the environmental impact of similar compounds, particularly regarding their toxicity to aquatic organisms and their presence in water sources, has been a subject of systematic reviews and ecological risk assessments. This highlights the importance of understanding and monitoring the ecological effects of such chemicals (Carve et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information for this compound.


Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and interactions with biological systems.


properties

IUPAC Name

7-iodo-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c1-20-12-4-2-10(3-5-12)8-18-13-6-11(16)7-17-15(13)21-9-14(18)19/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDPKQHIQKMFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=C(C=N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674138
Record name 7-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS RN

1186310-81-5
Record name 7-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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